5-(4-Methylbenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione
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Overview
Description
4,6(1H,5H)-Pyrimidinedione, dihydro-5-[(4-methylphenyl)methylene]-2-thioxo- is a heterocyclic compound that belongs to the class of thiobarbiturates. This compound is characterized by the presence of a pyrimidine ring fused with a thioxo group and a 4-methylphenyl substituent. Thiobarbiturates are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-[(4-methylphenyl)methylene]-2-thioxo- can be achieved through a multi-component reaction involving the condensation of barbituric acid, thiourea, and an appropriate aldehyde. One efficient method involves the use of a green chemistry approach, where the reaction is carried out in an aqueous medium without the need for organic solvents. This method not only provides high yields but also minimizes the environmental impact .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar multi-component reactions. The use of water as a solvent in these reactions is preferred due to its cost-effectiveness and reduced environmental hazards. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, dihydro-5-[(4-methylphenyl)methylene]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5-position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4,6(1H,5H)-Pyrimidinedione, dihydro-5-[(4-methylphenyl)methylene]-2-thioxo- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-[(4-methylphenyl)methylene]-2-thioxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4,6-Diaryl-2-aminopyrimidines: These compounds share a similar pyrimidine core but differ in their substituents and biological activities.
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects, these compounds have a different core structure but exhibit similar biological activities.
Isoxazole derivatives: These compounds have a five-membered ring structure and are known for their wide spectrum of biological activities.
Uniqueness
4,6(1H,5H)-Pyrimidinedione, dihydro-5-[(4-methylphenyl)methylene]-2-thioxo- is unique due to its specific combination of a pyrimidine ring with a thioxo group and a 4-methylphenyl substituent. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
60045-62-7 |
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Molecular Formula |
C12H10N2O2S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H10N2O2S/c1-7-2-4-8(5-3-7)6-9-10(15)13-12(17)14-11(9)16/h2-6H,1H3,(H2,13,14,15,16,17) |
InChI Key |
DDSUYICEGYMNQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O |
Origin of Product |
United States |
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